molecular formula C27H23N3O3S B2571817 2-{5-Benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamid CAS No. 902293-83-8

2-{5-Benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamid

Katalognummer: B2571817
CAS-Nummer: 902293-83-8
Molekulargewicht: 469.56
InChI-Schlüssel: VTWBIFUFTVLWPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, such as HeLa and MCF-7 cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been evaluated for its inhibitory effects on certain kinases and proteases that are critical in cancer progression and inflammation.

Case Study 1: Inhibition of Cancer Cell Lines

A study conducted on the effects of this compound on human cancer cell lines revealed a dose-dependent inhibition of cell viability. The results indicated that higher concentrations led to increased apoptosis rates in HeLa and MCF-7 cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. The results showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This study highlights its potential role in developing new antibiotics to combat resistant strains.

Biologische Aktivität

The compound 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O3SC_{26}H_{29}N_{3}O_{3}S with a molecular weight of approximately 455.53 g/mol. The structure features a unique bicyclic system that may contribute to its biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC26H29N3O3S
Molecular Weight455.53 g/mol
PurityTypically ≥ 95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the same structural family. For instance, derivatives containing benzothiazole and benzimidazole nuclei have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A study evaluated various derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that compounds with structural similarities to our target compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit DNA-dependent enzymes, thus preventing cancer cell growth.
  • Receptor Binding : Potential interactions with various receptors could modulate signaling pathways involved in tumor growth.

Antimicrobial Activity

In addition to antitumor effects, some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines, revealing that certain derivatives exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus .

Comparative Studies

Research has compared the biological activity of this compound with other related structures:

Compound TypeActivity TypeObservations
Benzothiazole DerivativesAntitumorHigher activity in 2D assays compared to 3D assays .
Benzimidazole DerivativesAntimicrobialEffective against multiple pathogens .

Summary of Findings

  • Compounds similar to 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide have shown promising antitumor and antimicrobial activities.
  • Mechanistic studies suggest that DNA binding and enzyme inhibition are critical for their biological effects.

Eigenschaften

IUPAC Name

2-(5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S/c1-17-12-13-18(2)21(14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-5,8-9,12-14,20,22,24-25H,6-7,10-11,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDXERLPBDNJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.